molecular formula C15H22ClN3O2S B2884455 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1322234-73-0

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2884455
CAS RN: 1322234-73-0
M. Wt: 343.87
InChI Key: BZWMQMKXPDJKHE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22ClN3O2S and its molecular weight is 343.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research on related compounds demonstrates advanced synthesis techniques, such as the carbodiimide condensation method, to create novel derivatives with potential biological activity. For instance, Yu et al. (2014) reported the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through a convenient and fast method, indicating a pathway that might be applicable to the synthesis of the specified compound (Yu et al., 2014).

Potential Biological Activities

Studies on analogs and derivatives show a range of biological activities, suggesting that the specified compound could be of interest for pharmacological research. For example, Abu‐Hashem et al. (2020) synthesized novel compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the therapeutic potential of chemically related substances (Abu‐Hashem et al., 2020).

Chemical Characterization and Properties

Structural and chemical characterization is crucial for understanding the properties and potential applications of a compound. Research by Karmakar et al. (2009) on quinoline derivatives, which share a thematic relevance to the amide linkage and aromatic substitutions in the specified compound, provides insights into co-crystal formation and salt derivatives, suggesting avenues for exploring the physicochemical properties and crystalline forms of the compound (Karmakar et al., 2009).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-10-6-7-12(20-5)13-14(10)21-15(16-13)18(11(2)19)9-8-17(3)4;/h6-7H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWMQMKXPDJKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

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